2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is notable for its diverse biological activities, making it a significant scaffold in medicinal chemistry and drug development. The compound's structure contributes to its potential applications in various therapeutic areas, particularly in inhibiting specific enzymes relevant to disease processes.
The synthesis of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be effectively achieved through a Biginelli-type reaction. This method involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in the presence of dimethylformamide as a solvent without requiring additional catalysts.
The reaction typically proceeds under reflux conditions, allowing for effective interaction between the reactants. The resulting product can then be purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
The molecular structure of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid features a fused pyrazolo-pyrimidine ring system with various functional groups that contribute to its biological activity. The InChI representation for this compound is:
This structure indicates the presence of both carbonyl and carboxylic acid functional groups, which are critical for its interaction with biological targets .
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid participates in various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: It can undergo reduction reactions facilitated by sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace specific functional groups on the compound.
Cyclization: The compound may also participate in cyclization reactions to form more complex structures. These reactions typically require controlled conditions involving acidic or basic catalysts and organic solvents like dimethylformamide or methanol.
The mechanism of action for 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid primarily involves its role as an inhibitor of specific enzymes such as cAMP phosphodiesterase and tyrosine kinase. By inhibiting these enzymes, the compound affects cellular signaling pathways that are crucial for various physiological processes. This inhibition can lead to therapeutic effects in conditions such as cancer and cardiovascular diseases.
While specific physical properties such as density and boiling point are not widely reported, the compound is available as a solid form with a melting point that may vary based on purity and preparation methods.
The applications of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid are diverse:
Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various kinases involved in disease mechanisms.
Biological Research: The compound is studied for its inhibitory effects on enzymes such as cAMP phosphodiesterase and tyrosine kinase, indicating potential roles in treating cancer and cardiovascular disorders.
Pharmaceutical Industry: Its properties suggest potential applications as a calcium channel blocker and KATP channel opener, which are significant in managing hypertension and diabetes .
The synthesis of pyrazolo[1,5-a]pyrimidine scaffolds frequently employs Biginelli-type multicomponent reactions (MCRs), adapted from the classical dihydropyrimidinone synthesis. For 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, this typically involves the condensation of 5-amino-3-phenylpyrazole, a 1,3-dicarbonyl compound (e.g., acetoacetic acid derivatives), and an aldehyde precursor under acid catalysis. A catalyst-free modification uses dimethylformamide as both solvent and reactant, enabling the direct assembly of the pyrazolo[1,5-a]pyrimidine core without exogenous catalysts. This approach leverages the inherent electrophilicity of the aldehyde and the nucleophilicity of the aminopyrazole, achieving yields exceeding 70% under reflux conditions [3].
Regioselectivity is a critical challenge due to the ambident nucleophilicity of 5-aminopyrazoles. Electron-withdrawing substituents (e.g., bromine) on the aminopyrazole enhance reactivity toward β-dicarbonyl compounds, directing cyclization to the C6-carboxylic acid derivative. Microwave irradiation significantly optimizes this process, reducing reaction times from hours to minutes (e.g., 20 minutes at 120°C) while improving yields by 20–40% compared to conventional heating. This enhancement is attributed to uniform thermal activation and suppressed side reactions [3] [8].
Table 1: Catalyst Systems for Biginelli-Type Pyrazolo[1,5-a]Pyrimidine Synthesis
Catalyst | Conditions | Yield Range | Time Reduction | Key Advantage |
---|---|---|---|---|
None (DMF solvent) | Reflux, 110°C | 70–85% | Baseline | Simplified workup |
Yb(OTf)₃ | Solvent-free, 80°C | 81–99% | 4h → 20 min | Recyclable (>5 cycles) |
L-Proline nitrate | Ethanol, reflux | 75–90% | 6h → 45 min | Biocompatible, low toxicity |
POCl₃/pyridine | Toluene, 100°C | 65–80% | 3h → 50 min | Activates malonate derivatives |
Solvent choice profoundly impacts reaction efficiency and environmental footprint. Polar aprotic solvents like dimethylformamide facilitate the solubilization of aminopyrazole intermediates and enhance nucleophilic addition kinetics. However, solvent-free conditions paired with Lewis acid catalysts (e.g., Yb(OTf)₃ or L-proline nitrate) offer superior atom economy and reduced waste generation. Yb(OTf)₃ catalyzes the cyclocondensation of 5-amino-3-phenylpyrazole with β-ketoesters and aldehydes under solvent-free conditions, achieving near-quantitative yields (81–99%) within 20 minutes. The catalyst is recoverable via aqueous extraction and retains efficacy over five cycles due to its moisture stability [1] [8].
For the carboxylic acid functionality at C6, malonic acid derivatives serve as optimal 1,3-dicarbonyl precursors. Their high electrophilicity promotes rapid enolization and subsequent nucleophilic attack by the aminopyrazole. When paired with aryl aldehydes bearing electron-neutral or electron-deficient groups, this strategy ensures regioselective C6-carboxylation. Acidic catalysts (e.g., p-toluenesulfonic acid in toluene) further accelerate ring closure, particularly for substrates with sterically hindered aldehydes [3] [6].
Table 2: Solvent Systems for Scaffold Construction
Solvent System | Temperature | Reaction Time | Yield | Environmental Impact |
---|---|---|---|---|
Dimethylformamide | 110°C | 3–5 hours | 70–85% | Moderate (high boiling) |
Ethanol/acetic acid (3:1) | 80°C | 2–4 hours | 65–75% | Low |
Solvent-free | 80–100°C | 20–45 minutes | 81–99% | Minimal |
Water | 100°C | 1–2 hours | 60–70% | Minimal |
The C6-carboxylic acid group enables targeted derivatization to enhance solubility or modulate electronic properties. Key transformations include:
Carboxyl-directed metal coordination is another key functionalization pathway. The carboxylic acid can anchor to metal sites in porous materials like UiO-66-NH₂, forming hybrid composites for heterogeneous catalysis or adsorption. Such post-synthetic modifications exploit the zwitterionic character of the molecule, where the carboxylate and pyrimidine nitrogen participate in metal binding [7].
Purification of 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid demands techniques that preserve its acid-sensitive pyrimidine ring.
Crystallization remains the gold standard for multi-gram syntheses. The compound crystallizes optimally from ethanol/water (3:1) or dimethylformamide/water mixtures, yielding prismatic crystals suitable for X-ray diffraction analysis. Slow cooling (0.5°C/minute) from near-saturation temperatures promotes large crystal formation and excludes regioisomeric impurities. However, the carboxylic acid group promotes dimerization via hydrogen bonding, complicating crystallization in non-polar solvents. Success hinges on pH control: acidification to pH 2–3 during aqueous workup precipitates the target compound while leaving urea or ester byproducts in solution [4] [9].
Chromatography is indispensable for milligram-scale or complex mixtures. Silica gel chromatography with acidic eluents (e.g., ethyl acetate/hexane with 1% acetic acid) suppresses tailing caused by carboxylic acid adsorption. Alternatively, reversed-phase C18 columns with methanol/water gradients resolve regioisomers with similar polarity. For sustainable purification, carboxylic-acid-functionalized metal–organic frameworks (MOFs) like UiO-66-NH-CO-COOH offer chromatographic alternatives. Their porous structure and hydrogen-bonding sites selectively adsorb the target compound from crude reaction mixtures, achieving >95% recovery with methanol elution [4] [7].
Table 3: Purification Technique Performance Metrics
Technique | Scale | Purity Achieved | Recovery Yield | Limitations |
---|---|---|---|---|
Ethanol/water crystallization | 100 mg – 10 g | >99% | 70–85% | Slow (12–24 hours) |
Silica gel chromatography | 10–500 mg | 95–98% | 60–75% | Acidic modifiers required |
MOF-based adsorption | 50 mg – 1 g | >98% | 90–95% | MOF synthesis cost |
Preparative HPLC | 1–100 mg | >99% | 50–65% | High solvent consumption |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1